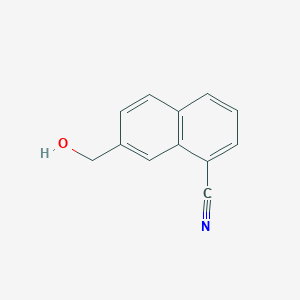
1-Cyanonaphthalene-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanonaphthalene-7-methanol is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, where a cyano group (-CN) is attached to the first carbon and a methanol group (-CH2OH) is attached to the seventh carbon. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-7-methanol can be synthesized through various organic reactions. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in 1-cyanonaphthalene. Finally, the methanol group is introduced via a Grignard reaction or other suitable alkylation methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by Sandmeyer and alkylation reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanonaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the methanol group yields 1-cyanonaphthalene-7-carboxylic acid.
- Reduction of the cyano group yields 1-aminonaphthalene-7-methanol.
- Electrophilic substitution can yield various halogenated derivatives .
Aplicaciones Científicas De Investigación
1-Cyanonaphthalene-7-methanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyanonaphthalene-7-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
1-Cyanonaphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
2-Cyanonaphthalene: Has the cyano group on the second carbon, leading to different chemical properties and reactivity.
1-Naphthalenemethanol: Lacks the cyano group, affecting its interactions and applications.
Uniqueness: 1-Cyanonaphthalene-7-methanol is unique due to the presence of both the cyano and methanol groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
7-(hydroxymethyl)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIVJOQDGMRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
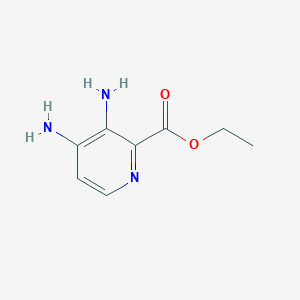


![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
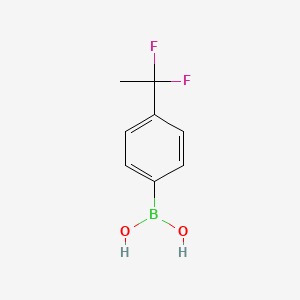

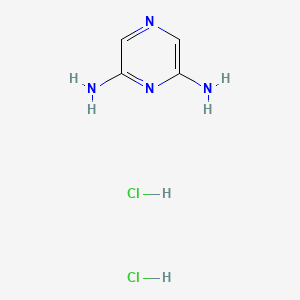

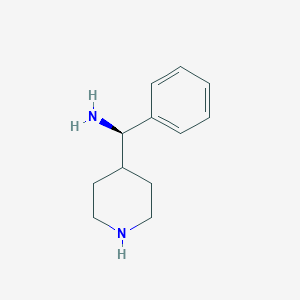
![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

